molecular formula C12H14N2O2 B13789153 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione

3-[(Benzylamino)methyl]pyrrolidine-2,5-dione

Cat. No.: B13789153
M. Wt: 218.25 g/mol
InChI Key: VQVIQDZVJJYTRD-UHFFFAOYSA-N
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Description

3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine-2,5-dione is a versatile scaffold widely used in medicinal chemistry due to its potential biological activities . The compound’s structure includes a pyrrolidine ring with a benzylamino group attached to the nitrogen atom, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzylamino)methyl]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzylamine under specific conditions. One common method is the one-pot three-component reaction protocol, which involves the condensation of pyrrolidine-2,5-dione, benzylamine, and formaldehyde . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzylamino group or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine-2,5-dione derivatives .

Scientific Research Applications

3-[(Benzylamino)methyl]pyrrolidine-2,5-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzylamino)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzylamino group enhances its ability to interact with molecular targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-[(benzylamino)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C12H14N2O2/c15-11-6-10(12(16)14-11)8-13-7-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2,(H,14,15,16)

InChI Key

VQVIQDZVJJYTRD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)CNCC2=CC=CC=C2

Origin of Product

United States

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